8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused bicyclic scaffold combining pyrimidine and thiazine rings. The core structure is substituted at the 8-position with a tert-butyl group, a 6-oxo moiety, and a carboxamide linker connected to a pyridin-4-yl group.
Properties
IUPAC Name |
8-tert-butyl-6-oxo-N-pyridin-4-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-17(2,3)13-8-14(22)21-9-11(10-24-16(21)20-13)15(23)19-12-4-6-18-7-5-12/h4-8,11H,9-10H2,1-3H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVFPLTQIPZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase.
Mode of Action
This compound acts as a highly selective reversible inhibitor of CDK4 and CDK6. By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression from the G1 phase to the S phase. This results in the arrest of cell division and proliferation.
Biochemical Pathways
The inhibition of CDK4/6 affects the cell cycle regulation pathway . The downstream effects include the prevention of retinoblastoma protein phosphorylation, leading to cell cycle arrest at the G1 phase. This can result in the suppression of tumor growth in cancers that are dependent on CDK4/6 for proliferation.
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK4/6 activity , leading to the prevention of retinoblastoma protein phosphorylation . On a cellular level, this results in the arrest of the cell cycle at the G1 phase , thereby inhibiting cell division and proliferation.
Biological Activity
8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound that belongs to a class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. The molecular formula for this compound is C17H20N4O2S, with a molecular weight of 344.4 g/mol .
Biological Activity Overview
The biological activities of pyrimidine derivatives are well-documented, with various studies highlighting their potential as anticancer agents. This specific compound has been associated with the following biological activities:
- Antitumor Activity : Research indicates that compounds similar to 8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine have shown significant antitumor effects against various cancer cell lines. For example, studies have demonstrated that related compounds exhibit cytotoxic effects against human tumor cell lines .
- Enzyme Inhibition : The compound is thought to inhibit key enzymes involved in cancer progression. It has been noted for its ability to inhibit dihydrofolate reductase and other enzymes critical for nucleotide synthesis and cellular proliferation .
The mechanism through which 8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine exerts its biological effects may involve:
- Interference with DNA Synthesis : By inhibiting dihydrofolate reductase (DHFR), the compound may disrupt folate metabolism and consequently DNA synthesis in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in malignant cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute (NCI) evaluated several pyrimidine derivatives for their antitumor properties. Among these derivatives, compounds structurally similar to 8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine demonstrated promising results with GI50 values indicating potent cytotoxicity against various cancer cell lines .
| Compound | GI50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.28 - 2.98 | A549 (Lung) |
| Compound B | 0.35 - 2.78 | MCF7 (Breast) |
Case Study 2: Enzyme Inhibition
Research has shown that pyrimidine derivatives can act as effective inhibitors of enzymes like glucosidase and TTK (threonine tyrosine kinase). In vitro assays indicated that similar compounds could significantly reduce enzyme activity at low concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]thiazine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrimido-Thiazine Derivatives
Key Observations :
Substituent Impact on Bioactivity: The tert-butyl group in the target compound likely increases steric hindrance compared to smaller groups (e.g., methyl in BI70803 or methylthio in Compound 3), which may reduce off-target interactions .
Core Heterocycle Variations :
- Compound 3 contains a pyrimido[2,1-b][1,3]oxazine core instead of thiazine, altering electronic properties and reactivity (e.g., methylthio as a leaving group facilitates nucleophilic substitutions) .
Physicochemical Properties :
- Carboxylic acid derivatives (CAS 1333960-79-4) exhibit lower molecular weights and higher polarity, likely reducing membrane permeability compared to the tert-butyl-containing target compound .
- Ester derivatives (e.g., CAS 254433-14-2) may exhibit improved bioavailability due to increased lipophilicity from the ethyl carboxylate group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
